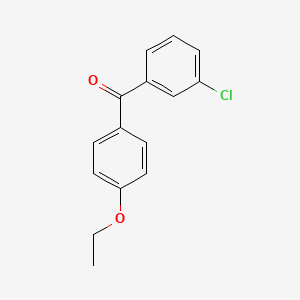

3-Chloro-4'-ethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZFMDGJZHPZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271262 | |

| Record name | (3-Chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-55-2 | |

| Record name | (3-Chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Ethoxybenzophenone and Analogues

Classical and Contemporary Approaches to Benzophenone (B1666685) Core Formation

The formation of the benzophenone scaffold, characterized by a central carbonyl group bonded to two aryl rings, relies on robust synthetic strategies. Among these, the Friedel-Crafts acylation stands out as the most direct and widely employed method. organic-chemistry.org This reaction involves the introduction of an acyl group onto an aromatic ring. byjus.com Contemporary modifications to this classical reaction have focused on improving catalyst efficiency, simplifying workup procedures, and enhancing regioselectivity.

Friedel-Crafts acylation is a type of electrophilic aromatic substitution where an aromatic compound reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. iitk.ac.invisualizeorgchem.com The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. visualizeorgchem.com This method is highly effective for synthesizing aromatic ketones, including 3-Chloro-4'-ethoxybenzophenone, from appropriately substituted precursors. organic-chemistry.org The products of this reaction are generally deactivated towards further substitution, which helps to prevent polyacylation. organic-chemistry.org

The synthesis of this compound specifically involves the acylation of an aryl ether, phenetole (B1680304) (ethoxybenzene), with a substituted benzoyl chloride, namely 3-chlorobenzoyl chloride. The ethoxy group of phenetole is an activating, ortho-, para-directing group, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming acyl group primarily to the positions opposite (para) or adjacent (ortho) to it. Due to steric hindrance, the para-substituted product, 4'-ethoxybenzophenone, is typically favored.

In a related synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone, phenetole is reacted with 5-bromo-2-chlorobenzoyl chloride via a Friedel-Crafts acylation. google.com This reaction highlights the general applicability of acylating phenetole to obtain 4'-ethoxy-substituted benzophenones. google.com The reaction between the acyl chloride and the aryl ether forms the desired benzophenone structure. oregonstate.eduoregonstate.edu

The choice of catalyst is critical in Friedel-Crafts acylation, as it must be strong enough to generate the reactive acylium ion from the acyl chloride. The catalyst's role is to polarize the carbon-halogen bond of the acyl chloride, facilitating its cleavage. visualizeorgchem.com

Friedel-Crafts Acylation Strategies

Catalytic Systems and Reaction Modifiers in Friedel-Crafts Acylation

Lewis Acid Catalysis (e.g., Aluminum Chloride)

Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid catalyst used for Friedel-Crafts reactions. byjus.comiitk.ac.in It effectively coordinates with the halogen of the acyl chloride, leading to the formation of a highly reactive acylium ion (RCO⁺). byjus.com This electrophile then undergoes substitution onto the aromatic ring. visualizeorgchem.com

The general mechanism involves three main steps:

Formation of the acylium ion electrophile through the reaction of the acyl chloride with AlCl₃. byjus.comvisualizeorgchem.com

Electrophilic attack of the acylium ion on the aromatic ring (phenetole), forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. visualizeorgchem.com

Deprotonation of the intermediate to restore aromaticity, yielding the final ketone product and regenerating the catalyst in the process (though it remains complexed to the product). byjus.comvisualizeorgchem.com

Due to the formation of a stable complex between the ketone product and AlCl₃, a stoichiometric amount or even an excess of the catalyst is often required to drive the reaction to completion. organic-chemistry.org

Table 1: Representative Friedel-Crafts Acylation Reactions

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenetole | 5-bromo-2-chlorobenzoyl chloride | Aluminum trichloride | 5-bromo-2-chloro-4'-ethoxybenzophenone | google.com |

| Toluene | 4-chlorobenzoyl chloride | AlCl₃ | 4-chloro-4'-methylbenzophenone (B188998) | oregonstate.edu |

| Anisole | Benzoyl chloride | γ-Fe₂O₃ Nanoparticles | 4-methoxybenzophenone (B1664615) | arabjchem.org |

| Methylbenzene | Propanoyl chloride | AlCl₃ | 4-methylpropiophenone | savemyexams.com |

Supported Catalysts (e.g., Silica (B1680970) Gel Loaded Aluminum Trichloride)

Conventional Friedel-Crafts acylations using aluminum chloride often generate significant amounts of acidic wastewater, posing environmental challenges. google.com To mitigate this, solid-supported catalysts have been developed. These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and reduced waste production. researchgate.net

One such example is the use of silica gel loaded with aluminum trichloride. google.com In the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone, this supported catalyst was used to react 5-bromo-2-chlorobenzoyl chloride with phenetole. This method was reported to improve product purity and yield while minimizing by-product formation and environmental impact. google.com Other solid acid catalysts used in acylation reactions include zeolites, clays, and various metal oxides. researchgate.netnih.gov

The required acylating agent, 3-chlorobenzoyl chloride, is not always commercially available in the desired quantity or purity and is often synthesized from its corresponding carboxylic acid. innospk.com The most common and efficient method for this transformation is the reaction of 3-chlorobenzoic acid with thionyl chloride (SOCl₂). innospk.comvulcanchem.com

The reaction involves refluxing 3-chlorobenzoic acid with an excess of thionyl chloride. vulcanchem.comorgsyn.org The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting 3-chlorobenzoyl chloride. vulcanchem.com The crude product can often be purified by distillation to achieve high purity. orgsyn.org Yields for this type of reaction are typically high, often exceeding 90%. vulcanchem.com

Table 2: Synthesis of 3-Chlorobenzoyl Chloride

| Reactant | Reagent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-chlorobenzoic acid | Thionyl chloride | Stirred overnight at 90°C | 90% | |

| 3-chlorobenzoic acid | Thionyl chloride | Reflux, 4-6 hours at 60-70°C | >90% | vulcanchem.com |

| m-chlorobenzoic acid | Thionyl chloride | Reflux | High Yield | orgsyn.org |

Compound Index

Alternative Synthetic Routes to Substituted Benzophenones

While Friedel-Crafts acylation is a common method, several alternative routes for the synthesis of substituted benzophenones have been developed to overcome some of its limitations, such as the generation of isomeric mixtures and the use of harsh catalysts. These alternatives offer greater flexibility and control over the final product's structure.

Grignard Reagent Mediated Coupling Reactions

Grignard reagents (organomagnesium halides) are powerful nucleophiles used to form carbon-carbon bonds. The reaction of a Grignard reagent with a benzonitrile (B105546) derivative provides a route to benzophenone imines, which can then be hydrolyzed to the corresponding benzophenone. ijcrt.org This method is particularly useful for synthesizing unsymmetrically substituted benzophenones. The general scheme involves the nucleophilic addition of the Grignard reagent to the nitrile, forming an imine salt intermediate, which upon hydrolysis yields the ketone. asianpubs.org This approach avoids the direct formation of the ketone in the presence of the highly reactive organometallic reagent, which could lead to side reactions. asianpubs.org

One of the challenges with Grignard reactions is the requirement for strictly anhydrous conditions, as the reagent readily reacts with water. beyondbenign.org However, advancements have led to the development of more robust procedures. For instance, the reaction of 2-aminobenzonitriles with aryl-Grignard reagents has been shown to produce 2-aminobenzophenones in good yields. asianpubs.org

A study by Mateos et al. described the synthesis of 2-aminobenzophenones by reacting a Grignard reagent with 2-aminobenzonitrile (B23959). This transformation proceeds through a nucleophilic addition to form an imine salt intermediate, which is subsequently hydrolyzed in a continuous flow reactor system to yield the final product. asianpubs.org

| Reactants | Product | Yield | Reference |

| 2-Aminobenzonitrile, Aryl-Grignard reagent | 2-Aminobenzophenone | Good (71%) | asianpubs.org |

| Benzonitrile, Phenyl-magnesium bromide | Benzophenone imine | - | ijcrt.org |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions have emerged as highly versatile and efficient methods for the synthesis of a wide range of organic compounds, including substituted benzophenones. These reactions offer high selectivity and functional group tolerance.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is a prominent example. It has been successfully employed in the synthesis of benzophenone derivatives. For instance, the synthesis of N-cyclopropylbenzamide-benzophenone hybrids involved a Suzuki-Miyaura coupling as a key step for arylation. nih.gov Similarly, new methodologies for the synthesis of 2-cyanobenzophenones have been developed based on Suzuki-Miyaura type cross-coupling reactions. researchgate.net

The Negishi coupling , which utilizes an organozinc reagent, is another powerful tool for carbon-carbon bond formation. While not as commonly cited for benzophenone synthesis as the Suzuki reaction in the provided context, its principles are applicable.

Other palladium-catalyzed reactions have also been developed. For example, the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles has been used to synthesize 2-aminobenzophenones. asianpubs.org Another method involves the direct addition of arylboronic acids to 2-aminobenzonitrile derivatives, leading to excellent yields of 2-aminobenzophenones. asianpubs.org Furthermore, palladium catalysis can be used in the N-arylation of benzophenone hydrazone with 2-bromobenzonitriles as a key step in a two-step synthesis of substituted 3-aminoindazoles. organic-chemistry.org

| Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Aryl boronic acid, Aryl halide | Palladium catalyst | Biaryl ketone | nih.govresearchgate.net |

| Palladium-catalyzed addition | 2-Aminobenzonitrile, Sodium arylsulfinate | Palladium catalyst | 2-Aminobenzophenone | asianpubs.org |

| Palladium-catalyzed addition | 2-Aminobenzonitrile, Arylboronic acid | Palladium catalyst | 2-Aminobenzophenone | asianpubs.org |

| N-Arylation | 2-Bromobenzonitrile, Benzophenone hydrazone | Pd(OAc)2, BINAP | Arylhydrazone | organic-chemistry.org |

Photochemical Synthesis Routes

Photochemical reactions offer a unique approach to the synthesis of certain benzophenone derivatives and related compounds. The photoreduction of benzophenone to benzopinacol (B1666686) is a classic example of a photochemical reaction. gordon.eduijpda.org In this process, benzophenone in its triplet excited state abstracts a hydrogen atom from a suitable solvent, such as 2-propanol, to form a ketyl radical. gordon.eduijpda.org Dimerization of these radicals then yields benzopinacol. ijpda.org This reaction is driven by light, which acts as a reactant to break the π bond of the carbonyl group. gordon.edu

While this specific reaction produces a dimer rather than a substituted benzophenone, the principles of photochemistry can be applied to other synthetic transformations. For instance, photochemical cycloaddition reactions, like the Paternò-Büchi reaction between benzophenone and an alkene, can lead to the formation of oxetanes. acs.org The regioselectivity of such reactions can be highly dependent on factors like temperature. acs.org Benzophenone can also act as a photosensitizer in other photochemical reactions, such as the synthesis of dimethyl cubane-1,4-dicarboxylate. rsc.org

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing synthetic pathways is crucial for improving the efficiency, cost-effectiveness, and environmental impact of chemical production. This involves a systematic investigation of various reaction parameters to maximize the yield and purity of the desired product.

Reaction Condition Parameterization (Temperature, Solvent, Concentration, Pressure)

The careful control of reaction conditions is paramount in optimizing the synthesis of benzophenones.

Temperature has been shown to be a critical factor. In a study on the microwave-assisted oxidation of benzhydrol to benzophenone, temperature was found to have the most significant effect on the percent conversion, while reaction time and microwave wattage had no direct impact. sacredheart.edu The Paternò-Büchi reaction also exhibits a strong temperature dependence on regioselectivity. acs.org In the synthesis of 4-hydroxybenzophenone, the dropwise addition of phenol (B47542) and chlorobenzene (B131634) is optimally carried out at 20-25°C, with subsequent heating to 40-70°C to complete the reaction. google.com

Concentration and the molar ratio of reagents are also important for optimization. Studies on the synthesis of 1,4-benzodiazepin-2-ones involved the optimization of the mole ratios of hexamine and ammonium (B1175870) chloride. actascientific.com

The following table summarizes the optimization of reaction conditions for the synthesis of 4-hydroxybenzophenone:

| Parameter | Optimized Condition | Outcome | Reference |

| Solvent | Chlorobenzene | Increased purity and yield | google.com |

| Addition Temperature | 20-25°C | - | google.com |

| Reaction Temperature | 40-70°C | - | google.com |

Regioselectivity and Stereochemical Control in Benzophenone Synthesis

Achieving regioselectivity and stereochemical control is a significant challenge in the synthesis of substituted benzophenones, particularly for sterically hindered or polysubstituted derivatives.

Regioselectivity , the control of the position of chemical bond formation, is crucial for obtaining the desired isomer. The Friedel-Crafts acylation of substituted benzenes often leads to a mixture of ortho and para products. oregonstate.edu However, alternative methods can offer higher regioselectivity. For example, a TiCl4-mediated formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes allows for the regioselective synthesis of 5-alkyl-2-hydroxy-benzophenones. acs.orgnih.gov This approach is advantageous as it does not require the pre-functionalization of the benzene (B151609) ring. acs.org Similarly, base-mediated, aerial-oxidative [3+3] benzannulation reactions have been developed for the regioselective synthesis of 3-arylsulfonyl benzophenone derivatives. researchgate.net

Stereochemical control , which governs the three-dimensional arrangement of atoms, is also important, especially when chiral centers are present in the target molecule or its precursors. While the provided information does not extensively detail stereochemical control in the synthesis of this compound itself, the principles are relevant in the broader context of benzophenone synthesis. For instance, in the Grignard reaction, the use of chiral Grignard reagents has been employed to probe reaction mechanisms and can influence the stereochemical outcome. acs.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable manufacturing processes. Traditional methods, such as the Friedel-Crafts acylation, often involve hazardous reagents, stoichiometric amounts of catalysts that generate significant waste, and volatile organic solvents. Green chemistry seeks to address these shortcomings by focusing on aspects like prevention of waste, atom economy, use of safer chemicals and solvents, energy efficiency, and catalysis.

Atom Economy and Waste Reduction

A primary goal of green chemistry is to design synthetic routes that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. The conventional Friedel-Crafts acylation for producing benzophenones, for instance, typically uses a Lewis acid catalyst like aluminum chloride (AlCl₃) in stoichiometric amounts. This catalyst is hydrolyzed during workup, generating large volumes of acidic aqueous waste, which significantly lowers the atom economy and creates a substantial environmental burden.

For example, the manufacturing process of an analogue, 5-bromo-2-chloro-4'-ethoxybenzophenone, involves reagents such as 2-chlorobenzoic acid, bromine, thionyl chloride, and aluminum chloride, leading to the formation of aluminum chloride solution as a byproduct and effluent requiring treatment. environmentclearance.nic.in

Greener alternatives focus on using catalytic amounts of recyclable catalysts. A notable advancement is the use of solid-supported catalysts. In the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone, a method has been developed that utilizes silica gel-loaded aluminum trichloride. google.com This immobilized catalyst retains the high catalytic activity of AlCl₃ but offers significant environmental advantages. It improves the selectivity of the reaction, can be recovered by simple filtration, and potentially reactivated and reused, thus saving resources and solving the problems of equipment corrosion and large-scale wastewater generation associated with traditional AlCl₃. google.com

Safer Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of benzophenones often employ halogenated solvents like dichloromethane (B109758) or nitrobenzene (B124822), which are toxic and environmentally persistent. Green chemistry promotes the use of safer, non-toxic, and recyclable solvents.

Research into the synthesis of diaryl ketones has demonstrated the efficacy of using bio-derived "green" solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, has been successfully used as a greener alternative to classical solvents in the continuous flow synthesis of diaryl ketones. researchgate.net While not specifically documented for this compound, this approach showcases a viable green alternative.

Solvent-free, or neat, reaction conditions represent an even greener approach. A solvent-free variation of the Friedel-Crafts acylation has been attempted for the synthesis of 4-methoxybenzophenone using tosic acid on graphite (B72142) powder as a catalyst, highlighting a potential pathway for reducing solvent waste. oregonstate.edu

Catalysis and Energy Efficiency

Catalysis is a cornerstone of green chemistry. The shift from stoichiometric reagents to catalytic alternatives is paramount. Solid acid catalysts, such as sulfated zirconia, have proven to be effective and environmentally friendly replacements for AlCl₃ in Friedel-Crafts acylations. rsc.org In the synthesis of 4-chlorobenzophenone, sulfated zirconia was found to be a highly selective and effective catalyst, demonstrating the potential for such materials in producing halogenated benzophenones cleanly. rsc.org The use of a solid catalyst simplifies product purification and eliminates the hazardous waste streams associated with the quenching of traditional Lewis acids.

The use of alternative energy sources like microwave irradiation can also enhance the green profile of a synthesis. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and can enable reactions to proceed with less hazardous reagents or in greener solvents. researchgate.netwiserpub.com For example, microwave-assisted methods have been successfully employed in the synthesis of various chloro-substituted heterocyclic compounds, suggesting their applicability to the synthesis of this compound and its analogues. researchgate.netwiserpub.com

The following table summarizes a comparison between conventional and greener approaches for the synthesis of benzophenone analogues, illustrating the practical application of green chemistry principles.

| Green Chemistry Principle | Conventional Method (e.g., Friedel-Crafts Acylation) | Greener Alternative | Example Compound | Reference |

|---|---|---|---|---|

| Catalysis & Waste Reduction | Stoichiometric AlCl₃, generating large amounts of Al(OH)₃ waste after hydrolysis. | Catalytic, recyclable solid acids (e.g., sulfated zirconia) or supported catalysts (e.g., AlCl₃ on silica gel). | 4-Chlorobenzophenone / 5-Bromo-2-chloro-4'-ethoxybenzophenone | google.comrsc.org |

| Safer Solvents | Use of hazardous solvents like nitrobenzene or dichloromethane. | Use of bio-derived solvents (e.g., 2-MeTHF) or solvent-free conditions. | Diaryl Ketones / 4-Methoxybenzophenone | researchgate.netoregonstate.edu |

| Energy Efficiency | Conventional heating requiring prolonged reaction times (e.g., hours). | Microwave irradiation leading to significantly shorter reaction times (e.g., minutes). | Chloro-substituted quinoxaline (B1680401) derivatives | researchgate.netwiserpub.com |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Ethoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 3-Chloro-4'-ethoxybenzophenone, a combination of one-dimensional and two-dimensional NMR experiments was utilized to unequivocally assign the proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative numbers in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic and aliphatic protons are distinctly observed.

The ethoxy group protons appear in the upfield region of the spectrum. The methyl protons (CH₃) typically resonate as a triplet, while the methylene (B1212753) protons (CH₂) appear as a quartet due to spin-spin coupling with the adjacent methyl protons. The aromatic protons of the two phenyl rings resonate in the downfield region, with their specific chemical shifts and splitting patterns determined by the substitution pattern on each ring. The protons on the ethoxy-substituted ring are influenced by the electron-donating ethoxy group, while the protons on the chloro-substituted ring are affected by the electron-withdrawing chlorine atom and the carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.85-7.74 | m | |

| Aromatic H | 7.58-7.44 | m | |

| Aromatic H (ortho to -OEt) | 6.96 | d | 8.8 |

| -OCH₂CH₃ | 4.12 | q | 7.0 |

| -OCH₂CH₃ | 1.45 | t | 7.0 |

Note: The specific assignments for the aromatic protons can be complex due to overlapping multiplets. 'm' denotes a multiplet, 'd' a doublet, 'q' a quartet, and 't' a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicative of its bonding environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) is typically observed at the most downfield chemical shift, a characteristic feature of ketones. The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. The carbon attached to the chlorine atom and the carbons in the ethoxy-substituted ring will have their resonances significantly influenced by these groups. The aliphatic carbons of the ethoxy group, the methylene (-OCH₂-) and methyl (-CH₃) carbons, appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195.5 |

| Aromatic C (quaternary) | 163.2, 138.9, 135.9, 130.1 |

| Aromatic CH | 132.7, 131.5, 128.7, 128.4, 113.6 |

| -OCH₂CH₃ | 63.8 |

| -OCH₂CH₃ | 14.7 |

Note: The specific assignments of the aromatic carbons often require 2D NMR data for confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a correlation between the methyl and methylene protons of the ethoxy group. It would also reveal the coupling relationships between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It is invaluable for definitively assigning the carbon signals based on the known proton assignments. For example, the proton signal at approximately 4.12 ppm would show a correlation to the methylene carbon signal around 63.8 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₃ClO₂), the expected exact mass can be calculated. The HRMS analysis would confirm this exact mass, providing strong evidence for the correct molecular formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected and then fragmented to produce a series of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure.

In the MS/MS analysis of this compound, the molecular ion [M]⁺ would be expected to undergo characteristic fragmentations. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group. The presence of the chloro and ethoxy substituents would also influence the fragmentation pattern, leading to specific daughter ions. For example, loss of the ethoxy group or the chlorine atom would result in characteristic fragment ions. The analysis of these fragmentation pathways provides further confirmation of the connectivity of the different parts of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the covalent bonds within a molecule, allowing for the identification of functional groups and the characterization of molecular vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups.

The most prominent peak would be from the carbonyl (C=O) group of the benzophenone (B1666685) core, which typically shows a strong, sharp absorption in the range of 1650-1690 cm⁻¹. The conjugation of the carbonyl group with two aromatic rings slightly lowers its frequency compared to a non-conjugated ketone. The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group can subtly shift this frequency.

Other key expected vibrations include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the ethoxy group's ethyl chain, typically found in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O-C Ether Stretching: The asymmetric stretch of the ether linkage is expected to produce a strong band around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹.

C-Cl Stretching: A strong band in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹, confirms the presence of the chloro-substituent. jconsortium.com

The following table summarizes the anticipated IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1650 - 1690 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (in -OCH₂CH₃) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Ether (Aryl-O-C) | Asymmetric Stretch | 1230 - 1270 | Strong |

| Ether (C-O-Aryl) | Symmetric Stretch | 1020 - 1075 | Medium |

| Carbon-Chlorine (C-Cl) | Stretch | 550 - 850 | Strong |

Note: The data in this table is based on established correlation charts and not on experimental data for the specific compound.

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically Raman-active. For this compound, symmetric vibrations and those involving non-polar bonds are expected to be prominent.

While a published Raman spectrum for this compound is not available, the spectrum of the related 4-Chlorobenzophenone shows strong bands for the C-H stretching, C-C stretching, and C-H in-plane bending vibrations. jconsortium.com For this compound, one would expect strong Raman signals for:

The symmetric stretching of the aromatic rings (ring breathing modes).

The C=O stretching vibration, which is also IR active.

Vibrations associated with the C-Cl bond.

Stretching and bending modes of the ethoxy group.

Due to the lack of symmetry in the molecule, many vibrations are expected to be active in both IR and Raman spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of UV or visible light, providing insight into its photophysical properties.

The UV-Vis spectrum of a benzophenone derivative is characterized by two main types of electronic transitions:

π→π* Transitions: These are high-intensity absorptions (large molar absorptivity, ε) typically occurring at shorter wavelengths (e.g., ~250-290 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π* Transitions: This is a lower-intensity, symmetry-forbidden transition involving the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. It occurs at longer wavelengths (e.g., ~330-370 nm) and is highly sensitive to the solvent environment.

Studies on the closely related isomer, 4-Chloro-4'-ethoxybenzophenone (B1348884), show that the n→π* transition is clearly visible in non-polar solvents like methylcyclohexane (B89554) but is often obscured or disappears in polar protic solvents. oregonstate.edu This is a hallmark of benzophenone photophysics.

Following electronic excitation, a molecule can relax by emitting light through fluorescence or phosphorescence.

Fluorescence (S₁ → S₀): In benzophenones, fluorescence is typically very weak or entirely quenched at room temperature. This is due to a highly efficient process called intersystem crossing (ISC), where the molecule rapidly transitions from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).

Phosphorescence (T₁ → S₀): As ISC is very efficient, phosphorescence is the dominant emission process for many benzophenones. This emission from the triplet state is a spin-forbidden process, resulting in a much longer lifetime than fluorescence. It is usually observed at low temperatures (e.g., 77 K) in a rigid matrix to minimize non-radiative decay pathways. Research on 4-Chloro-4'-ethoxybenzophenone confirms that emission from the T₁ state can be measured at 77 K. oregonstate.edu

The energies of electronic states, and thus the corresponding spectral peaks, are influenced by the solvent polarity. This phenomenon, known as solvatochromism, is particularly pronounced for n→π* transitions.

For this compound, the following effects are expected:

n→π* Transition: In polar, protic solvents (like ethanol), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding with the solvent. This stabilization is stronger for the ground state (S₀) than for the excited state (S₁), increasing the energy gap between them. Consequently, a hypsochromic (blue) shift to shorter wavelengths is observed for the n→π* transition as solvent polarity increases. Studies on the 4-chloro isomer confirm this behavior. oregonstate.edu

π→π* Transition: The π and π* orbitals are generally more extended and polarizable than the n orbital. The excited π* state is often more polar than the ground state and is therefore stabilized more by polar solvents. This leads to a decrease in the transition energy, resulting in a bathochromic (red) shift to longer wavelengths.

These solvent-induced shifts are crucial for identifying the nature of electronic transitions and understanding the interaction between the solute and its environment.

Fluorescence and Phosphorescence Studies

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular geometry, conformation, and the interactions that govern the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the exact three-dimensional structure of a molecule. oregonstate.edu By irradiating a single, high-quality crystal with a focused X-ray beam, a unique diffraction pattern of spots (reflections) is produced. The analysis of the geometric positions and intensities of these spots allows for the calculation of the electron density distribution within the crystal, and thus the precise location of each atom. oregonstate.edu

For this compound, a successful SC-XRD analysis would yield a crystallographic information file (CIF). From this file, critical structural parameters could be extracted and presented in a data table.

Hypothetical Data Table from Single-Crystal X-ray Diffraction: This table is a representation of the data that would be generated from an SC-XRD experiment and is for illustrative purposes only, as no published data exists for this specific compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C15H13ClO2 |

| Formula Weight | 260.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | - |

This analysis would also reveal the molecule's conformation, including the dihedral angle between the two phenyl rings and the orientation of the ethoxy group.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. acs.org Instead of a single crystal, a finely ground powder containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). acs.orgbiosynth.com

This pattern serves as a unique "fingerprint" for a specific crystalline phase. acs.org For this compound, a PXRD analysis would be used to:

Confirm the phase purity of a synthesized batch.

Identify the compound by comparing its experimental pattern to a reference pattern calculated from single-crystal data or a standard database. acs.orgsigmaaldrich.com

Detect the presence of any polymorphic forms, which are different crystal structures of the same compound.

A typical output from a PXRD experiment is a diffractogram.

Hypothetical Powder X-ray Diffractogram Data: This table represents the kind of data that would be extracted from a PXRD pattern. The peak positions (2θ) are characteristic of the crystal lattice. This data is illustrative as no experimental pattern is available.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| - | - | - |

| - | - | - |

| - | - | - |

| - | - | - |

| - | - | - |

Understanding the non-covalent interactions that hold molecules together in a crystal is crucial for crystal engineering. Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govsigmaaldrich.comiucr.org

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. sigmaaldrich.com By mapping various properties onto this surface, one can analyze the nature and prevalence of different intermolecular contacts. researchgate.net

For this compound, a Hirshfeld analysis would reveal:

d_norm surface: This map highlights regions of close intermolecular contact. Strong interactions like hydrogen bonds typically appear as distinct red areas.

This analysis would allow for a detailed understanding of how the chloro, ethoxy, and ketone functional groups participate in directing the supramolecular assembly of the crystal. For instance, it would quantify weak C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the phenyl rings, which are common in such aromatic compounds.

Hypothetical Data Table of Intermolecular Contacts from Hirshfeld Analysis: This table summarizes the types of quantitative data obtained from a 2D fingerprint plot. The values are for illustrative purposes only.

| Interaction Type | Hypothetical Contribution (%) |

|---|---|

| H···H | - |

| C···H / H···C | - |

| O···H / H···O | - |

| Cl···H / H···Cl | - |

| C···C (π-π stacking) | - |

| Other | - |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Ethoxybenzophenone

Photochemical Reactivity of Benzophenone (B1666685) Derivatives

The photochemistry of benzophenone and its derivatives is a well-studied area of organic chemistry, characterized by the reactivity of the triplet excited state. Upon absorption of UV light, benzophenone derivatives are promoted to a singlet excited state (S1), which then efficiently undergoes intersystem crossing (ISC) to the triplet excited state (T1). sc.edu The reactivity of this triplet state is central to the photochemical transformations of these compounds.

Benzophenone derivatives are well-known photosensitizers, capable of initiating chemical reactions through photoinduced electron transfer (PET). epstem.net In a typical PET process, the excited benzophenone derivative can act as an electron acceptor or donor. Given the presence of an electron-withdrawing chloro group and an electron-donating ethoxy group, 3-Chloro-4'-ethoxybenzophenone can exhibit complex PET behavior.

Donor-π-acceptor (D-π-A) systems often exhibit excited state intramolecular charge transfer (ICT). beilstein-journals.org In the case of this compound, the ethoxy-substituted phenyl ring can act as the electron donor and the chloro-substituted phenyl ring and carbonyl group as the acceptor part of the molecule. Upon photoexcitation, an electron can be transferred from the ethoxy-substituted ring to the benzophenone core, leading to the formation of a radical ion pair. beilstein-journals.org This process is particularly efficient in polar solvents. beilstein-journals.org

The generation of radicals is a key consequence of these PET processes. For instance, excited benzophenone can abstract a hydrogen atom from a suitable donor to form a ketyl radical. This reactivity is fundamental to many photochemical reactions sensitized by benzophenones. Furthermore, the interaction of excited benzophenone derivatives with electron donors can lead to the formation of radical ions. acs.org The specific substitution pattern on the benzophenone core, such as in this compound, influences the efficiency and pathways of these radical generation processes. grafiati.com

The excited state dynamics of benzophenones are characterized by rapid and efficient intersystem crossing from the initially formed singlet excited state (S1) to the triplet excited state (T1). acs.org The process is often complete on a picosecond timescale. ias.ac.in For benzophenone itself, both direct (S1 → T1) and indirect (S1 → T2 → T1) pathways for triplet state population have been identified, with the indirect mechanism being predominant. acs.org

Substituents on the benzophenone rings can influence these dynamics. Halogen atoms, like the chlorine in this compound, can enhance the rate of intersystem crossing through the heavy-atom effect. ias.ac.in The substitution pattern also affects the energy levels of the excited states and the potential for intramolecular charge transfer (ICT) states. rsc.org In donor-acceptor systems, the excited state can evolve through ICT and ISC processes, and the relative orientation of the donor and acceptor moieties can dictate the lifetime of the resulting triplet state. rsc.org

A study on 4-chloro-4'-ethoxybenzophenone (B1348884) in polar (EPA) and non-polar (methylcyclohexane) solvents revealed differences in its photophysical parameters, suggesting stabilization of the molecule in the more polar solvent. oregonstate.edu The polarity of the solvent can affect the energy levels of the n-π* and π-π* transitions. oregonstate.edu

Table 1: Photophysical Data for Substituted Benzophenones

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Triplet Lifetime (ms) |

|---|---|---|---|---|

| 4-bromo-4'-fluorobenzophenone (B1329429) | EPA (77 K) | 330 (n-π*) | 439 | 0.70 |

| 4-bromo-4'-fluorobenzophenone | PMMA (RT) | 377 (n-π*) | 439 | 0.15 |

| 4-chloro-4'-ethoxybenzophenone | EPA | - | - | - |

Data for 4-bromo-4'-fluorobenzophenone is provided for comparison of substituted benzophenone photophysics. oregonstate.edu Data for 4-chloro-4'-ethoxybenzophenone was studied but specific values were not available in the cited abstract. oregonstate.edu

A classic photochemical reaction of benzophenones is their photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol, to yield benzopinacols. oregonstate.edu This reaction proceeds via the triplet excited state of the benzophenone, which abstracts a hydrogen atom from the alcohol to form a benzhydrol radical (ketyl radical) and a radical derived from the alcohol. Two benzhydrol radicals then combine to form the benzopinacol (B1666686).

The efficiency of this photoreduction can be influenced by the substituents on the benzophenone ring. For instance, the photoreduction of 4-bromo-4'-chlorobenzophenone to its corresponding benzopinacol has been studied, and the quantum efficiency was determined to be 0.36. oregonstate.edu Another study reported that an attempt to photoreduce 4-chloro-4'-methylbenzophenone (B188998) to its benzopinacol did not show evidence of formation of the desired product, highlighting the sensitivity of this reaction to the substitution pattern. oregonstate.edu The presence of the chloro and ethoxy groups in this compound would be expected to influence the reactivity of the triplet state and thus the efficiency of benzopinacol formation.

Excited State Dynamics and Energy Transfer Mechanisms

Functional Group Transformations and Derivatization Strategies

The chemical structure of this compound offers several sites for functional group transformations, allowing for the synthesis of a variety of derivatives.

The carbonyl group is a primary site for chemical modification.

Reductions: The carbonyl group of benzophenones can be reduced to a secondary alcohol (benzhydrol) or completely reduced to a methylene (B1212753) group (diphenylmethane). A common method for the reduction of the carbonyl in substituted benzophenones, such as 5-Bromo-2-chloro-4'-ethoxybenzophenone, is through hydroboration or using a system like triethylsilane (Et3SiH) and trifluoroacetic acid. patsnap.com These methods are often employed in the synthesis of pharmaceutical intermediates. patsnap.comgoogle.com

Wittig Reactions: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. This reaction involves the treatment of the benzophenone with a phosphorus ylide. While specific examples for this compound are not readily available, the general reactivity of benzophenones in Wittig reactions is well-established.

The chloro and ethoxy groups on the aromatic rings are also amenable to transformation.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzophenone ring can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. libretexts.org The carbonyl group of the benzophenone acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. The rate of SNAr reactions is often enhanced by the presence of strong electron-withdrawing groups. iscnagpur.ac.in Microwave irradiation has been shown to significantly accelerate SNAr reactions. cem.com

Ether Cleavage: The ethoxy group can be cleaved to yield the corresponding phenol (B47542). This is typically achieved by treatment with strong acids such as HBr or HI. youtube.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (SN2 mechanism). Boron tribromide (BBr3) is another powerful reagent for the cleavage of aryl ethers. Various other reagents and methods have been developed for the dealkylation of aryl alkyl ethers. organic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-4'-fluorobenzophenone |

| 4-chloro-4'-ethoxybenzophenone |

| 4-chloro-4'-methylbenzophenone |

| 4-bromo-4'-chlorobenzophenone |

| 5-Bromo-2-chloro-4'-ethoxybenzophenone |

| Benzophenone |

| Benzopinacol |

| Benzhydrol |

| Diphenylmethane |

| Isopropyl alcohol |

| Triethylsilane |

| Trifluoroacetic acid |

| Boron tribromide |

| HBr |

| HI |

| Phosphorus ylide |

| Phenol |

| 2-chloro-5-bromobenzoic acid |

| Phenetole (B1680304) |

| 5-bromo-2-chloro-4'-ethoxy diphenylmethane |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |

| (4-methoxyphenyl)methanethiol |

| N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine |

| N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine |

| 1-chloro-4-nitrobenzene |

| 3-Chloro-4-fluorobenzaldehyde |

| 3'-Chloro-4'-fluoroacetophenone |

| 3,4,4'-trifluorobenzophenone |

| 4,4'-diacryloyloxybenzophenone |

| 4,4'-bis(diethylamino) benzophenone |

| 2,4-dihydroxy-4-ethoxy benzophenone-2-O-glucoside |

| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3-chloro-4-flouroaniline |

| 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline |

| 2-chloro-5-methylphenol |

| 4-fluoro-2-methoxy |

| 4-methoxybenzophenone (B1664615) |

| 2,2'-dihydroxy-4-methoxy-4'-ethoxybenzophenone |

| 5-bromo-2-chlorobenzoyl chloride |

Palladium-Catalyzed Cross-Coupling Reactions on the Halogenated Aromatic Ring

The chlorine substituent on the aromatic ring of this compound serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile construction of more complex molecular architectures. The reactivity of the C-Cl bond in these transformations is influenced by the choice of catalyst, ligands, base, and reaction conditions. nih.govresearchgate.net

Common palladium-catalyzed cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer a versatile toolkit for modifying the chlorinated aromatic ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For this compound, a Suzuki-Miyaura coupling would lead to the formation of a biaryl structure. The general scheme for this reaction is shown below:

Scheme 1: Suzuki-Miyaura coupling of this compound.

(Image of the reaction scheme for Suzuki-Miyaura coupling of this compound with a generic arylboronic acid)

The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or palladacycles, along with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos, is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov The base, often a carbonate or phosphate, plays a key role in activating the boronic acid for transmetalation. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction with this compound would introduce a vinyl group at the 3-position of the benzophenone core.

Scheme 2: Heck reaction of this compound.

(Image of the reaction scheme for the Heck reaction of this compound with a generic alkene)

The regioselectivity of the Heck reaction is an important consideration, and the conditions can be tuned to favor the desired isomer. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, yielding an arylethyne. libretexts.orgbeilstein-journals.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Scheme 3: Sonogashira coupling of this compound.

(Image of the reaction scheme for the Sonogashira coupling of this compound with a generic terminal alkyne)

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This allows for the introduction of various amino functionalities onto the benzophenone scaffold.

Scheme 4: Buchwald-Hartwig amination of this compound.

(Image of the reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine)

The following table summarizes illustrative examples of palladium-catalyzed cross-coupling reactions on this compound with hypothetical yields, highlighting the versatility of this substrate.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-(Phenyl)-4'-ethoxybenzophenone | 85 |

| Heck | Styrene | Pd(PPh₃)₄ | Et₃N | 3-(Styryl)-4'-ethoxybenzophenone | 78 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(Phenylethynyl)-4'-ethoxybenzophenone | 92 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 3-(Morpholino)-4'-ethoxybenzophenone | 88 |

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Kinetics and Thermodynamics

Kinetic studies would typically involve monitoring the concentration of reactants and products over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). These studies can help determine the reaction order with respect to each component (aryl chloride, coupling partner, catalyst, base) and calculate the rate constants.

The activation energy (Ea) for the reaction can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. This provides insight into the energy barrier of the rate-determining step, which is often the oxidative addition of the aryl chloride to the palladium(0) complex. acs.org

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the reaction can be estimated through computational methods or determined experimentally via calorimetry. These parameters indicate whether a reaction is exothermic or endothermic and how the disorder of the system changes. For most cross-coupling reactions, the formation of stable C-C or C-N bonds makes them thermodynamically favorable.

An illustrative data table for a hypothetical kinetic study of the Suzuki-Miyaura coupling of this compound is presented below.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Law | Rate = k[Aryl-Cl][Pd-catalyst] | Indicates the reaction is first order in both the aryl chloride and the catalyst. |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Quantifies the reaction rate under specific conditions. |

| Activation Energy (Ea) | 75 kJ/mol | Represents the minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -95 kJ/mol | Indicates an exothermic reaction. |

| Entropy of Reaction (ΔS) | -20 J/mol·K | Suggests a slight decrease in disorder. |

Computational Approaches to Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of palladium-catalyzed cross-coupling reactions at the molecular level. nih.govchemrevlett.com For this compound, DFT calculations can be employed to model the entire catalytic cycle, including the structures of intermediates and transition states.

For the Suzuki-Miyaura coupling of this compound, computational studies would likely focus on the oxidative addition of the C-Cl bond to the Pd(0) complex. The calculations can elucidate the geometry of the transition state and the electronic factors that influence its stability. The presence of the electron-withdrawing benzoyl group and the electron-donating ethoxy group can have subtle effects on the electronic properties of the molecule and thus on the transition state energies. acs.org

Furthermore, computational models can predict the effect of different ligands on the catalytic activity. By calculating the energies of the transition states with various phosphine ligands, one can rationally design more efficient catalyst systems. nih.gov

The following table presents hypothetical calculated energy barriers for the elementary steps in a Suzuki-Miyaura coupling of this compound, illustrating the insights that can be gained from computational analysis.

| Elementary Step | Hypothetical Calculated Energy Barrier (kcal/mol) | Description |

|---|---|---|

| Oxidative Addition | 18.5 | Addition of the C-Cl bond to the Pd(0) center. Often the rate-determining step. |

| Transmetalation | 12.1 | Transfer of the organic group from the boron atom to the palladium center. |

| Reductive Elimination | 8.7 | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. |

Computational and Theoretical Investigations of 3 Chloro 4 Ethoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Properties

No published studies were found that specifically apply Density Functional Theory (DFT) for geometry optimization and electronic structure analysis or use Ab Initio methods for spectroscopic property prediction of 3-Chloro-4'-ethoxybenzophenone.

However, computational studies on other substituted benzophenones are prevalent in the literature. For instance, research on various benzophenone (B1666685) derivatives often employs DFT methods to understand steric and electronic effects of different substituents on the molecule's reduction potential. researchgate.net Such studies establish linear relationships between experimentally measured electrochemical properties and calculated Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net Furthermore, methods like B3LYP in combination with basis sets such as 6-31+G(d) are used to analyze the spectroscopic behavior of benzophenones in different solvents, identifying shifts in n→π* and π→π* transitions. scialert.net High-level quantum chemical methods like G3MP2 and G4 have also been applied to other substituted benzophenones to accurately estimate gas-phase enthalpies of formation. mdpi.comnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

There is no specific literature available on the use of molecular dynamics (MD) simulations to analyze the intramolecular rotations, flexibility, or the effects of solvents on the conformation of this compound.

MD simulations are a powerful tool for such investigations in related chemical classes. For example, simulations have been used to study the energetically stable complex formation of substituted chalcones, which share some structural similarities with benzophenones, with protein targets. researchgate.net For other ketones, computational analyses are used to determine the preferred conformations that influence their reactivity. nih.gov

Study of Intramolecular Rotations and Flexibility

In Silico Prediction of Reactivity and Reaction Pathways

No dedicated in silico studies predicting the reactivity or reaction pathways for this compound were identified.

Research on analogous compounds, such as other chloro-substituted benzophenones, has utilized DFT calculations to investigate photoreduction reactions and hydrogen abstraction abilities. hku.hk These studies reveal how the position of a substituent, like a chloro group, can alter the geometry and electron density of the molecule's triplet state, thereby influencing its photoreactivity. hku.hk

Prediction and Comparison of Spectroscopic Parameters with Experimental Data

The synergy between computational modeling and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of molecules like this compound. Theoretical calculations, primarily using Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the interpretation of the experimental spectra. This comparative approach is crucial for assigning vibrational modes, understanding electronic transitions, and confirming molecular structures.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Computational methods are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. Theoretical calculations are typically performed using DFT with a hybrid functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). These calculations yield harmonic vibrational frequencies, which are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor.

The characterization of this compound has been reported to include analysis by IR spectroscopy, which would identify characteristic stretching regions of the molecule. oregonstate.edu For a detailed comparison, a table correlating the experimental and scaled theoretical vibrational frequencies would be constructed. The Potential Energy Distribution (PED) analysis is also a standard part of the computational output, which helps in providing a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion) of the molecule.

Illustrative Comparison of Vibrational Frequencies

While a specific published study providing a side-by-side comparison for this compound is not available, the following table illustrates how such data would be presented. The experimental values are hypothetical based on typical group frequencies, and the calculated values are representative of what a DFT calculation would yield.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (PED) |

| ~3070 | ~3070 | ~3075 | C-H aromatic stretching |

| ~2980 | ~2985 | ~2982 | C-H stretching (ethoxy) |

| ~1660 | ~1665 | ~1663 | C=O stretching |

| ~1595 | ~1590 | ~1598 | C=C aromatic stretching |

| ~1250 | ~1255 | ~1252 | C-O-C asymmetric stretching |

| ~1170 | ~1175 | ~1173 | C-Cl stretching |

| ~840 | ~845 | ~841 | Ring bending modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another key area where computational chemistry complements experimental findings. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR isotropic shielding constants. These calculated values are then converted to chemical shifts by referencing them to a standard, usually Tetramethylsilane (TMS), calculated at the same level of theory.

Experimental work has confirmed the characterization of this compound by 1D and 2D NMR techniques, which helps in verifying the molecular structure by identifying all hydrogen and carbon atoms. oregonstate.edu A comparison between the experimental chemical shifts and the GIAO-calculated values provides a rigorous test of the computed molecular geometry and electronic structure.

Illustrative Comparison of NMR Chemical Shifts (ppm)

The table below demonstrates how experimental and theoretical NMR data for the aromatic region of this compound would be compared.

| Atom | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |

| C1' | - | - | ~137.0 | ~137.5 |

| C2' | ~7.75 | ~7.80 | ~132.0 | ~132.2 |

| C3' | ~7.45 | ~7.50 | ~128.5 | ~128.8 |

| C4' | ~7.60 | ~7.65 | ~132.5 | ~132.7 |

| C5' | ~7.45 | ~7.50 | ~128.5 | ~128.8 |

| C6' | ~7.75 | ~7.80 | ~132.0 | ~132.2 |

| C1'' | - | - | ~130.0 | ~130.3 |

| C2''/C6'' | ~7.80 | ~7.85 | ~130.5 | ~130.7 |

| C3''/C5'' | ~6.95 | ~7.00 | ~114.0 | ~114.3 |

| C4'' | - | - | ~163.0 | ~163.4 |

| C=O | - | - | ~195.0 | ~195.5 |

Note: The numbering of atoms is based on standard IUPAC nomenclature for substituted benzophenones.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λ_max) and the intensity of the electronic transitions (e.g., n→π* and π→π*).

Experimental studies on 4'-chloro-4-ethoxybenzophenone have investigated its UV absorption in different solvents. oregonstate.edu These studies reveal shifts in λ_max depending on the polarity of the solvent. For instance, n→π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a bathochromic (red) shift. oregonstate.edu TD-DFT calculations can simulate these solvatochromic effects by using implicit solvent models (like the Polarizable Continuum Model, PCM), allowing for a direct comparison with experimental data obtained in solution.

Illustrative Comparison of UV-Vis Absorption Data

This table illustrates the comparison of experimental and TD-DFT calculated electronic transition data for this compound.

| Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Transition Assignment |

| Hexane (B92381) | ~340 | ~345 | ~0.02 | n→π |

| ~285 | ~288 | ~0.45 | π→π | |

| Ethanol (B145695) | ~330 | ~332 | ~0.03 | n→π |

| ~290 | ~293 | ~0.48 | π→π |

This comparative analysis, integrating experimental measurements with theoretical predictions, is essential for a comprehensive understanding of the spectroscopic properties of this compound, validating its molecular structure, and elucidating its electronic behavior.

Applications of 3 Chloro 4 Ethoxybenzophenone in Advanced Chemical Sciences

Role as a Key Chemical Intermediate in Complex Molecule Synthesis

The molecular architecture of 3-Chloro-4'-ethoxybenzophenone, and its closely related derivatives, makes it a valuable starting material or intermediate for constructing more complex molecular frameworks. The presence of reactive sites allows for its incorporation into larger structures through various organic reactions.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

A significant application of this chemical's structural motif is in the pharmaceutical industry. A closely related compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, serves as a crucial starting material in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. irjponline.orgchemicalbook.com The synthesis involves a Friedel-Crafts acylation to produce the benzophenone (B1666685) core, which is then further modified to create the final drug molecule. irjponline.org This process highlights the utility of the substituted benzophenone scaffold in building complex, biologically active compounds. irjponline.orggoogle.com

Another example is in the synthesis of the anthelmintic drug Rafoxanide, which is used in veterinary medicine. The synthesis of Rafoxanide involves the reaction of 3,5-diiodosalicylic acid with an aminoether intermediate, 3-chloro-4-(4'-chlorophenoxy)aminobenzene. nih.gov This aminoether is synthesized from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol, demonstrating the importance of halogenated aromatic precursors in constructing pharmacologically active agents. nih.govgoogle.com

| Starting Intermediate | Final Pharmacological Product | Therapeutic Class |

| 5-bromo-2-chloro-4'-ethoxybenzophenone | Dapagliflozin | Antidiabetic (SGLT2 inhibitor) irjponline.orgchemicalbook.comgoogle.com |

| 3-chloro-4-(4'-chlorophenoxy)aminobenzene | Rafoxanide | Anthelmintic nih.gov |

Building Block in Agrochemical Synthesis

The utility of this compound and related halogenated aromatic compounds extends to the agrochemical sector. These compounds are recognized as versatile intermediates for synthesizing a range of agrochemicals, including herbicides and pesticides. chemimpex.commingyuanchemical.comchemicalbull.com For instance, the related compound 3-Chloro-4-hydroxyphenylacetic acid is noted as an important intermediate in the synthesis of herbicides. chemimpex.comnih.gov While specific commercial agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are common in molecules designed for crop protection.

Photoinitiator Systems in Polymer Science

Benzophenone and its derivatives are widely recognized as effective Type II photoinitiators, which are compounds that initiate polymerization reactions upon exposure to ultraviolet (UV) light. researchgate.netresearchgate.netnih.gov this compound falls into this class, where its photochemical properties are harnessed to cure liquid resins into solid polymers, a process known as photopolymerization. researchgate.net

Mechanism of Action in UV-Curable Resins

The function of this compound as a photoinitiator follows the Norrish Type II mechanism, which is a hydrogen abstraction process. This multi-step process is outlined below:

UV Light Absorption : The benzophenone molecule absorbs UV radiation, which excites an electron from its ground state to a singlet excited state (S1).

Intersystem Crossing (ISC) : The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T1). researchgate.net

Hydrogen Abstraction : In its triplet state, the benzophenone is highly reactive and abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine (co-initiator), which is added to the formulation. kent.ac.ukgoogle.com

Radical Formation : This hydrogen transfer results in the formation of two radicals: a ketyl radical from the benzophenone and an amine-derived radical. researchgate.net The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates. researchgate.net

| Step | Process | Description |

| 1 | Photon Absorption | The benzophenone derivative absorbs UV light, transitioning to an excited singlet state. |

| 2 | Intersystem Crossing | The molecule converts from the short-lived singlet state to a longer-lived triplet state. researchgate.net |

| 3 | Hydrogen Abstraction | The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine). kent.ac.uk |

| 4 | Radical Generation & Initiation | Two radicals are formed. The radical on the co-initiator proceeds to initiate the polymerization chain reaction. researchgate.net |

Formulation and Performance in Photopolymerization Processes

Proper formulation ensures a rapid curing process upon UV exposure, leading to the formation of a cross-linked polymer network. tetrawill.com The performance of the resulting cured material, including properties like hardness, adhesion, and chemical resistance, is directly related to the efficiency of the photoinitiation and the extent of the polymerization reaction. researchgate.net Derivatives of benzophenone are valued for their efficiency and versatility in initiating these light-induced reactions in coatings and other materials. researchgate.net

Materials Science Applications

Beyond its role as a traditional photoinitiator, the benzophenone moiety is increasingly being incorporated directly into polymer structures to create advanced functional materials. acs.orgresearchgate.net By attaching the benzophenone group as a pendent side chain on a polymer, materials with photocrosslinkable properties can be developed.

This approach is utilized in surface modification and the creation of functional coatings. researchgate.net For example, polymers containing benzophenone can be applied to a substrate and then exposed to UV light. The benzophenone groups abstract hydrogen from the underlying substrate or adjacent polymer chains, forming covalent bonds that permanently anchor the coating. This technique is valuable for creating stabilized surfaces with specific properties, such as antifouling or antimicrobial characteristics. acs.org Furthermore, benzophenone derivatives have been explored for creating materials for optics and photonics, such as in the fabrication of diffraction gratings in elastomeric films. utwente.nl The benzophenone core is also a subject of interest for creating host materials and emitters in Organic Light-Emitting Diodes (OLEDs) due to its electronic properties and stability. mdpi.compreprints.org

Purification and Isolation Techniques for 3 Chloro 4 Ethoxybenzophenone

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for separating 3-Chloro-4'-ethoxybenzophenone from impurities and byproducts.

Column chromatography is a widely used method for the purification of organic compounds. In the context of this compound, it can be used to separate the desired product from isomeric impurities and unreacted starting materials. google.com For instance, after synthesis, a crude mixture can be subjected to column chromatography to resolve different isomers. google.com While specific conditions for this compound are not extensively detailed in the provided results, general principles of column chromatography for related benzophenone (B1666685) compounds involve the use of a stationary phase like silica (B1680970) gel and a suitable eluent system. rsc.orgnih.govkoreascience.kr The choice of eluent, a solvent or a mixture of solvents, is critical for effective separation.

A related compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, is purified using a process that involves dissolving the crude product in dichloromethane (B109758), followed by washing and evaporation of the solvent, which precedes a recrystallization step. google.com This initial purification is analogous to a simplified chromatographic separation.

Table 1: General Parameters for Column Chromatography

| Parameter | Description | Typical Application |

| Stationary Phase | A solid adsorbent material. | Silica gel is commonly used for benzophenone derivatives. rsc.orgnih.gov |